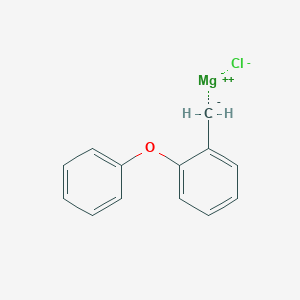
(2-PhenoxybenZyl)magnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-PhenoxybenZyl)magnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a (2-phenoxybenZyl) group and a chloride ion. It is typically used in various chemical reactions, including nucleophilic addition and substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions
(2-PhenoxybenZyl)magnesium chloride can be synthesized through the reaction of (2-phenoxybenZyl) chloride with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
(2-PhenoxybenZyl) chloride+Mg→(2-PhenoxybenZyl)magnesium chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.
化学反应分析
Types of Reactions
(2-PhenoxybenZyl)magnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Hydrocarbons: Formed from reduction reactions.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.
科学研究应用
(2-PhenoxybenZyl)magnesium chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Used in the preparation of polymers and other advanced materials.
Biochemistry: Used in the study of enzyme mechanisms and metabolic pathways.
作用机制
The mechanism of action of (2-PhenoxybenZyl)magnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
相似化合物的比较
Similar Compounds
- Phenylmagnesium chloride
- Benzylmagnesium chloride
- (2-MethoxybenZyl)magnesium chloride
Uniqueness
(2-PhenoxybenZyl)magnesium chloride is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, where specific reactivity patterns are required.
属性
分子式 |
C13H11ClMgO |
|---|---|
分子量 |
242.98 g/mol |
IUPAC 名称 |
magnesium;1-methanidyl-2-phenoxybenzene;chloride |
InChI |
InChI=1S/C13H11O.ClH.Mg/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
WCHVXXOWVQZNGW-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC=CC=C1OC2=CC=CC=C2.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


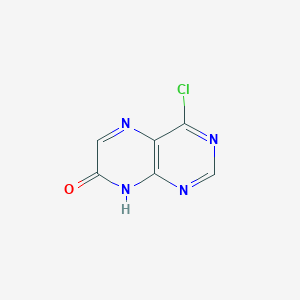
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

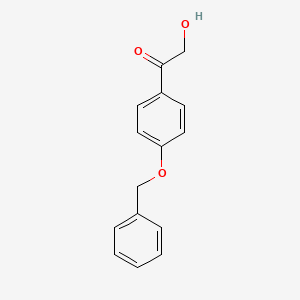
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)

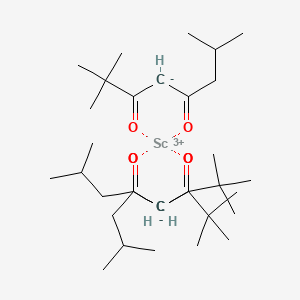
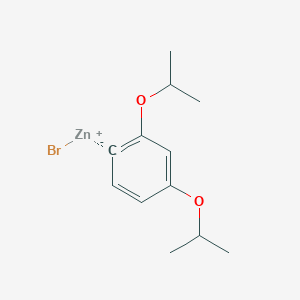
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)


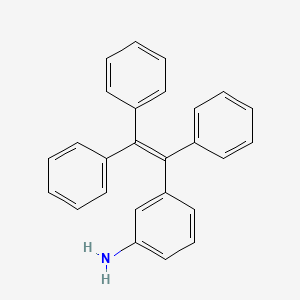
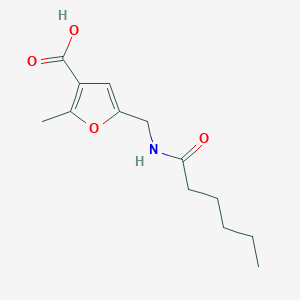
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
